8-Chloro-7-methylquinolin-2(1H)-one CAS 1694899-95-0 properties
8-Chloro-7-methylquinolin-2(1H)-one CAS 1694899-95-0 properties
An In-Depth Technical Guide to 8-Chloro-7-methylquinolin-2(1H)-one (CAS 1694899-95-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The quinolin-2(1H)-one core structure is a well-established "privileged scaffold" in the field of medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, making them a focal point for drug discovery and development.[2] Compounds incorporating this moiety have been investigated for their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] 8-Chloro-7-methylquinolin-2(1H)-one (CAS 1694899-95-0) is a specific analog of this class. While detailed public information on this particular compound is limited, its structural features—a halogenated and methylated quinolinone core—suggest it as a compelling candidate for further investigation. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds, offering a roadmap for researchers interested in synthesizing and exploring its potential.
Physicochemical Properties: Predictions and Considerations
Precise experimental data for 8-Chloro-7-methylquinolin-2(1H)-one is not widely available. However, we can predict its properties based on its structure and data from analogous compounds, such as 8-chloro-2-hydroxyquinoline. The addition of a methyl group at the 7-position is expected to slightly increase its molecular weight and lipophilicity (logP) compared to the unmethylated parent compound.
Table 1: Predicted Physicochemical Properties of 8-Chloro-7-methylquinolin-2(1H)-one
| Property | Predicted Value | Rationale/Notes |
| CAS Number | 1694899-95-0 | |
| Molecular Formula | C₁₀H₈ClNO | Derived from the chemical structure. |
| Molecular Weight | 193.63 g/mol | Calculated from the molecular formula.[3] |
| Appearance | Off-white to pale yellow solid | Typical appearance for quinolinone derivatives. |
| Melting Point | 215-225 °C | Predicted to be slightly different from 8-chloro-2-hydroxyquinoline (209-212 °C) due to the influence of the methyl group on the crystal lattice. |
| Boiling Point | > 300 °C (decomposes) | High melting point suggests a high boiling point, with likely decomposition at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF | The quinolinone core imparts some polarity, but the aromatic system and chlorine atom reduce aqueous solubility. Expected to be soluble in polar aprotic solvents like DMSO and DMF.[4] |
| pKa (acidic) | ~9-10 | The N-H proton is weakly acidic, typical for lactam systems. |
| logP | ~2.5 - 3.0 | The octanol-water partition coefficient is predicted to be in this range, indicating moderate lipophilicity, slightly higher than the unmethylated analog due to the methyl group. |
Proposed Synthesis and Purification
While a specific, published synthesis for 8-Chloro-7-methylquinolin-2(1H)-one is not readily found, a plausible and robust synthetic route can be designed based on well-established methods for quinolinone synthesis, such as the intramolecular cyclization of N-aryl cinnamides or the Gould-Jacobs reaction.[5][6] The following protocol outlines a proposed adaptation of a classic approach, starting from commercially available 2-chloro-3-methylaniline.
Experimental Protocol: Proposed Synthesis
Step 1: Acetoacetylation of 2-Chloro-3-methylaniline
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To a stirred solution of 2-chloro-3-methylaniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq).
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Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
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Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product, an enamine intermediate, can be used in the next step without further purification.
Step 2: Thermal Cyclization (Conrad-Limpach-Knorr Reaction)
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Add the crude enamine from Step 1 to a high-boiling point solvent such as diphenyl ether.
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Heat the mixture to 250-260 °C with vigorous stirring for 1-2 hours. The cyclization will result in the formation of the quinolinone ring system.
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Cool the reaction mixture to below 100 °C and add a large volume of hexane to precipitate the product.
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Filter the solid, wash thoroughly with hexane to remove the diphenyl ether.
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The crude solid is 8-chloro-7-methyl-4-hydroxyquinolin-2(1H)-one.
Step 3: Deoxygenation (if necessary, depending on the route) This step is included for completeness if a 4-hydroxy intermediate is formed. Many modern syntheses can directly yield the desired product.
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A variety of methods can be employed for the deoxygenation at the 4-position if required. A common method involves conversion to a 4-chloro intermediate followed by reductive dehalogenation.
Step 4: Purification
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The crude 8-Chloro-7-methylquinolin-2(1H)-one can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
-
Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 8-Chloro-7-methylquinolin-2(1H)-one.
Spectroscopic Characterization (Expected)
For structural confirmation and purity assessment, the following spectroscopic signatures are anticipated:
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¹H NMR (in DMSO-d₆):
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A singlet for the N-H proton around 11.5-12.0 ppm.
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A singlet for the methyl group (C7-CH₃) around 2.3-2.5 ppm.
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A doublet for the proton at C3 (~6.5 ppm) and a doublet for the proton at C4 (~7.8 ppm), showing coupling to each other.
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Two doublets in the aromatic region corresponding to the protons at C5 and C6.
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-
¹³C NMR (in DMSO-d₆):
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A signal for the carbonyl carbon (C2) around 160-165 ppm.
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Signals for the aromatic carbons between 115-140 ppm.
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A signal for the methyl carbon around 15-20 ppm.
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-
IR (ATR):
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A strong C=O stretching band around 1650-1670 cm⁻¹.
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An N-H stretching band around 3100-3300 cm⁻¹.
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C-H stretching bands for the aromatic and methyl groups.
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A C-Cl stretching band in the fingerprint region.
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-
Mass Spectrometry (ESI+):
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An [M+H]⁺ ion at m/z 194.03, showing the characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
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Potential Applications and Research Directions
The true value of 8-Chloro-7-methylquinolin-2(1H)-one lies in its potential for biological activity, extrapolated from the extensive research on its structural relatives. The quinolin-2(1H)-one scaffold is a key component in numerous compounds with therapeutic applications.
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Anticancer Activity: Many quinolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] Some function as inhibitors of key signaling proteins like EGFR and HER-2.[7] The 8-chloro substitution could enhance activity or modulate selectivity.
-
Antimicrobial and Antiviral Activity: The quinolone framework is famous for its antibacterial properties (e.g., fluoroquinolones). Derivatives have also shown activity against various bacterial and fungal pathogens.[8] Furthermore, some quinolin-2-ones have been identified as HIV-1 reverse transcriptase inhibitors.[9]
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Central Nervous System (CNS) Activity: Certain quinolin-2(1H)-one derivatives are known to interact with CNS receptors, such as dopamine D₂ and serotonin 5-HT₂A receptors, and are used in the treatment of schizophrenia.[10]
Logical Flow for Biological Screening
Caption: A logical workflow for investigating the biological activity of the title compound.
Safety and Handling
As specific toxicological data for 8-Chloro-7-methylquinolin-2(1H)-one is not available, it should be handled with the care afforded to all novel chemical entities with potential biological activity. General laboratory safety protocols should be strictly followed.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Toxicity: Based on related compounds like 8-chloro-2-hydroxyquinoline, it may cause skin, eye, and respiratory irritation.
This technical guide provides a foundational understanding of 8-Chloro-7-methylquinolin-2(1H)-one, grounded in the established chemistry of the quinolinone class. It is intended to serve as a starting point for researchers to synthesize, characterize, and unlock the potential of this promising molecule.
References
- BenchChem. The Quinolin-2(1H)-one Scaffold: A Comparative Guide to 7-Substituted Analogs in Preclinical Research.
- Der Pharma Chemica. Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents.
- Frontiers. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors.
- MDPI. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase.
- Google Patents. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.
- ResearchGate. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.
- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Scientific & Academic Publishing. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
- ResearchGate. Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.
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- Canadian Science Publishing. Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products.
- National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Organic Chemistry Portal. Synthesis of 2-quinolones.
- SciSpace. Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
- National Center for Biotechnology Information. 8-Chloro-2-methylquinoline.
- National Center for Biotechnology Information. 1-[(2-Chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one.
- Advanced ChemBlocks. 8-Chloro-7-methylquinolin-3-ol.
- Cheméo. Chloroxine (CAS 773-76-2) - Chemical & Physical Properties.
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